2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine
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Description
“2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H8BrN . It has a molecular weight of 186.05 . It is used in various chemical reactions and synthesis processes .
Synthesis Analysis
The synthesis of “this compound” involves a simple and efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a bromoethyl group at the 2-position and a trifluoromethyl group at the 5-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” proceed via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 206.0±15.0 °C and a predicted density of 1.437±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Mechanism of Action
Properties
IUPAC Name |
2-(1-bromoethyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-5(9)7-3-2-6(4-13-7)8(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFVBBITQYFZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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